

# A Comparative Efficacy Analysis of K-111 and Fenofibrate in Lipid Management

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## Compound of Interest

Compound Name: **K-111**

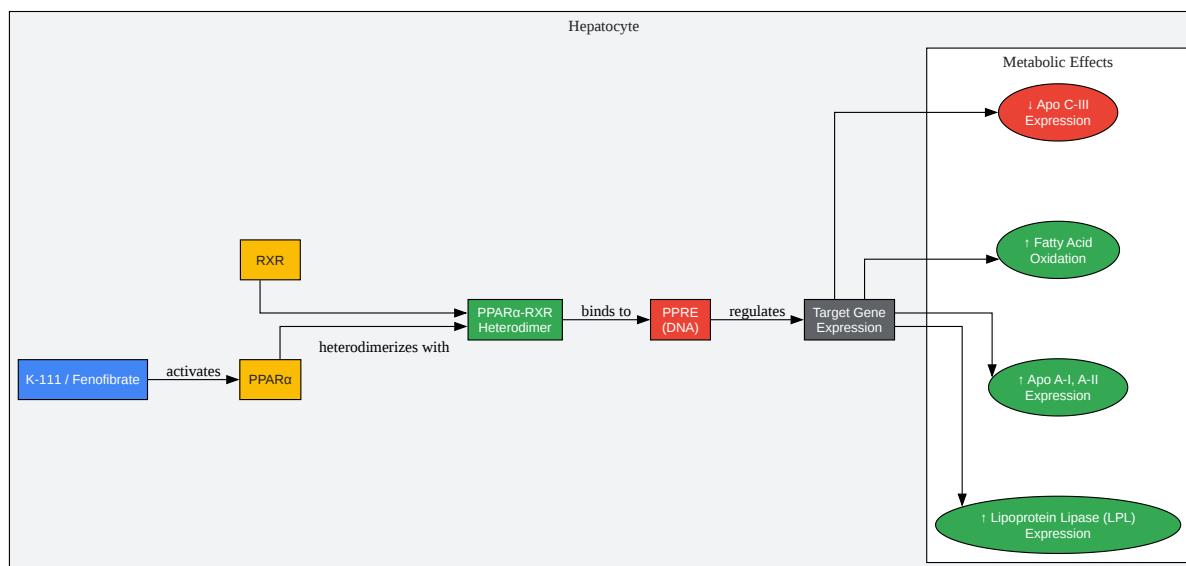
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In the landscape of therapeutic interventions for dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream, peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) agonists have long been a cornerstone of treatment. Fenofibrate, a widely prescribed fibric acid derivative, exemplifies this class of drugs. This guide provides a detailed comparison of the discontinued investigational drug **K-111** and the established therapeutic agent fenofibrate, with a focus on their efficacy as illuminated by available clinical trial data. For the purpose of a clinically relevant comparison, this guide will focus on pemafibrate (K-877), a highly selective PPAR $\alpha$  modulator developed by the same company as **K-111** and for which direct comparative data with fenofibrate exists. The development of **K-111** was discontinued, and pemafibrate represents the progression of this line of research.

## Mechanism of Action: A Shared Pathway

Both **K-111** and fenofibrate exert their therapeutic effects by activating PPAR $\alpha$ , a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.<sup>[1][2]</sup> Activation of PPAR $\alpha$  leads to the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. This shared mechanism results in a reduction of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.<sup>[2]</sup>



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**Fig. 1:** Simplified signaling pathway of **K-111** and fenofibrate.

## Comparative Efficacy: Insights from Clinical Trials

Direct comparative clinical trials between **K-111** and fenofibrate are not publicly available due to the discontinuation of **K-111**'s development. However, a phase II clinical trial provides

valuable data comparing pemafibrate (K-877) to fenofibrate in patients with dyslipidemia.

## Data Presentation

The following tables summarize the quantitative data from a 12-week, randomized, double-blind, placebo-controlled phase II trial involving patients with high triglyceride and low HDL-C levels.

Table 1: Percent Change in Lipid Parameters from Baseline

Treatment Group	Triglycerides	HDL-C	VLDL-C	Remnant-like Particle (RLP) Cholesterol
Pemafibrate (0.1 mg/day)	-42.6%	+16.0%	-49.3%	-55.2%
Pemafibrate (0.2 mg/day)	-42.7%	+18.7%	-50.9%	-61.5%
Pemafibrate (0.4 mg/day)	-45.0%	+21.0%	-55.1%	-66.7%
Fenofibrate (100 mg/day)	-29.7%	+14.8%	-34.8%	-49.0%
Placebo	-3.5%	+3.4%	-2.8%	-10.4%

Data adapted from a phase 2 clinical trial of pemafibrate (K-877). VLDL-C: Very-Low-Density Lipoprotein Cholesterol.

Table 2: Percent Change in Apolipoproteins from Baseline

Treatment Group	Apolipoprotein B (ApoB)	Apolipoprotein C-III (ApoC-III)
Pemafibrate (0.1 mg/day)	-11.0%	-34.2%
Pemafibrate (0.2 mg/day)	-11.6%	-38.5%
Pemafibrate (0.4 mg/day)	-14.6%	-44.4%
Fenofibrate (100 mg/day)	-4.4%	-18.9%
Placebo	+1.2%	+2.1%

Data adapted from a phase 2 clinical trial of pemafibrate (K-877).

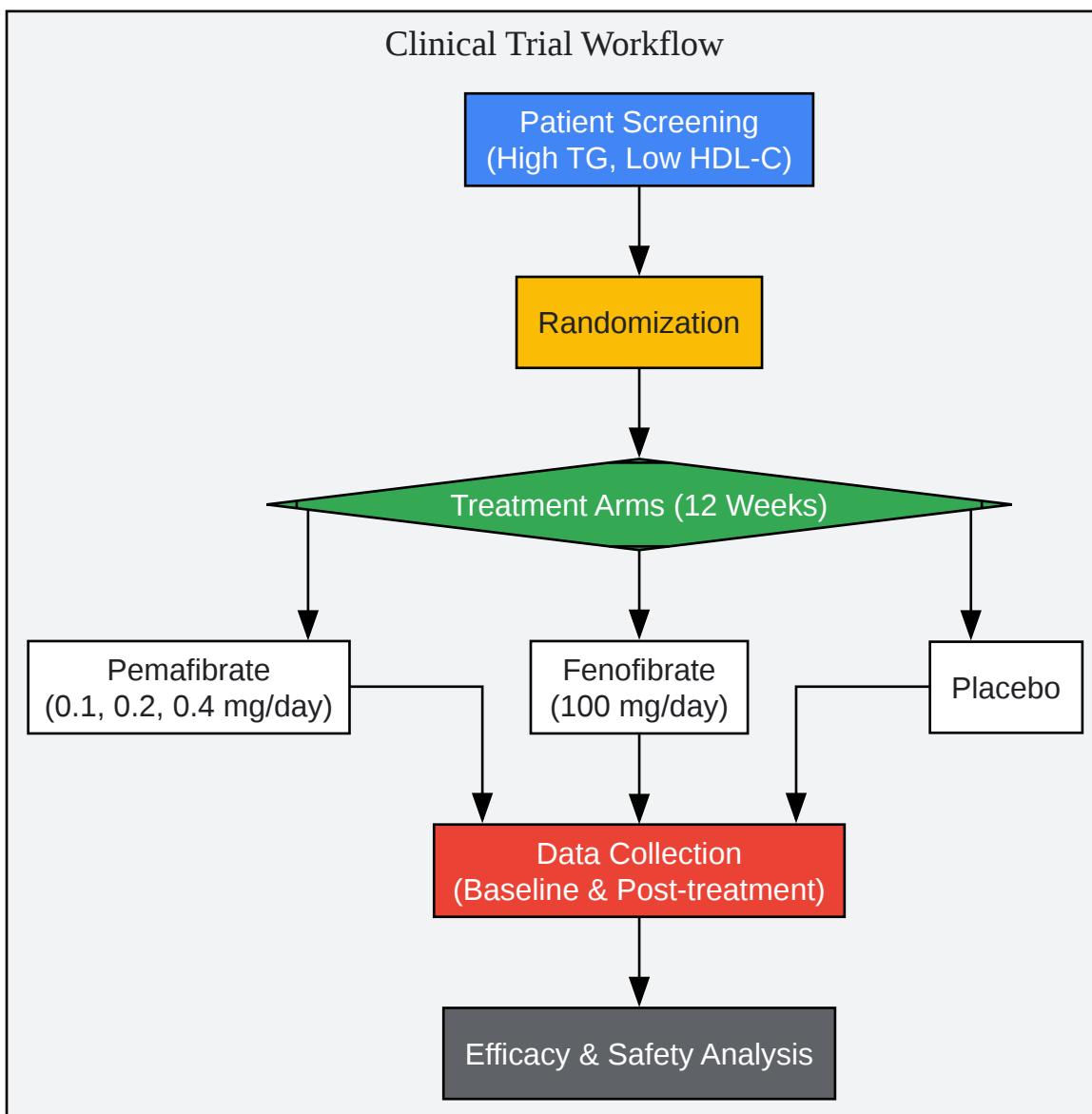
## Experimental Protocols

The data presented above is derived from a multicenter, randomized, double-blind, placebo- and active-controlled phase 2 clinical trial.

### Study Design:

- Population: Patients with high triglyceride levels ( $\geq 150$  mg/dL and  $< 500$  mg/dL) and low HDL-C levels ( $< 40$  mg/dL).
- Intervention: Participants were randomized to receive one of the following treatments for 12 weeks:
  - Pemafibrate (K-877) at doses of 0.1 mg/day, 0.2 mg/day, or 0.4 mg/day.
  - Fenofibrate at a dose of 100 mg/day.
  - Placebo.
- Primary Efficacy Endpoint: The primary outcome measured was the percent change in fasting serum triglyceride levels from baseline to the end of the 12-week treatment period.
- Secondary Efficacy Endpoints: Secondary outcomes included the percent changes in other lipid parameters such as HDL-C, VLDL-C, RLP-C, ApoB, and ApoC-III.

- Lipid Measurement: Fasting blood samples were collected at baseline and at specified intervals throughout the study. Serum lipid and apolipoprotein levels were determined using standard laboratory techniques.



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**Fig. 2:** Experimental workflow of the comparative clinical trial.

## Conclusion

While **K-111**'s development was halted, the comparative data available for the structurally related and more selective PPAR $\alpha$  modulator, pemafibrate (K-877), suggests a potent lipid-modifying profile. In the head-to-head comparison, pemafibrate demonstrated a more pronounced reduction in triglycerides, VLDL-C, RLP-C, ApoB, and ApoC-III compared to fenofibrate at the doses tested. Both agents showed an ability to increase HDL-C levels. This guide, by presenting the available quantitative data and experimental context, offers researchers and drug development professionals a concise overview of the comparative efficacy of these PPAR $\alpha$  agonists. The findings underscore the potential for developing more selective modulators within this class to optimize therapeutic outcomes in the management of dyslipidemia.

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## References

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- 2. Effects of K-877, a novel selective PPAR $\alpha$  modulator (SPPARM $\alpha$ ), in dyslipidaemic patients: A randomized, double blind, active- and placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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